ethyl 2-(4-acetylphenyl)acetate

Overview

Description

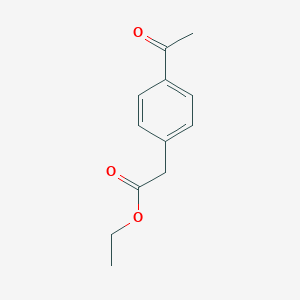

Ethyl 2-(4-acetylphenyl)acetate is an aromatic ester characterized by a phenyl ring substituted with an acetyl group at the para position and an ethyl ester moiety at the adjacent carbon. This compound is of interest in organic synthesis due to its role as a precursor in palladium-catalyzed α-arylation reactions and enantioselective transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: ethyl 2-(4-acetylphenyl)acetate can be synthesized through the esterification of 4-acetylphenylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester .

Industrial Production Methods: In an industrial setting, the production of ethyl 4-acetylphenylacetate involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous conditions.

Major Products Formed:

Oxidation: 4-acetylbenzoic acid.

Reduction: 4-(1-hydroxyethyl)phenylacetate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

ethyl 2-(4-acetylphenyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its stability and reactivity.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor

Mechanism of Action

The mechanism of action of ethyl 4-acetylphenylacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 4-acetylphenylacetic acid, which can then interact with biological pathways. The acetyl group can also participate in acetylation reactions, modifying proteins and other biomolecules .

Comparison with Similar Compounds

The structural and functional diversity of arylacetate esters allows for systematic comparisons. Below, ethyl 2-(4-acetylphenyl)acetate is analyzed against derivatives with variations in substituents, ester groups, and biological activity.

Substituent Variations on the Aryl Ring

Acetyl vs. Hydroxy/Nitro/Amino Groups

- Ethyl 2-(4-Hydroxyphenyl)Acetate : The hydroxyl group increases polarity and hydrogen-bonding capacity, influencing solubility and crystallinity. For example, ethyl 2-(4-hydroxyphenyl)acetate derivatives exhibit antimicrobial activity against Staphylococcus aureus and Fusarium oxysporum . In contrast, the acetyl group in this compound enhances electrophilicity, making it more reactive in cross-coupling reactions .

- Ethyl 2-(4-Nitrophenyl)Acetate: The nitro group is strongly electron-withdrawing, reducing reactivity in nucleophilic substitutions but enabling reductions to amino derivatives. For instance, ethyl 2-(4-nitrophenoxy)acetate is reduced to ethyl 2-(4-aminophenoxy)acetate using Fe/NH$_4$Cl with 62% yield .

Halogen and Trifluoromethyl Substituents

- Ethyl 2-(4-Chloro-2-Nitrophenyl)Acetate : Chlorine and nitro groups introduce steric and electronic effects, as seen in ethyl 2-(4-chloro-2-nitrophenyl)acetate (CAS: 108274-38-0). Such compounds are intermediates in synthesizing bioactive molecules but require harsher reaction conditions .

Ester Group Modifications

Ethyl vs. Methyl/tert-Butyl Esters

- Mthis compound : Smaller ester groups (e.g., methyl) may improve volatility but reduce steric hindrance in catalytic reactions. Methyl esters are often intermediates in hydrolysis reactions to carboxylic acids .

- tert-Butyl 2-(4-Acetylphenyl)Acetate : Bulkier tert-butyl esters enhance stability under acidic conditions. For example, tert-butyl 2-(4-acetylphenyl)acetate achieves 83% yield in palladium-catalyzed α-arylation, highlighting the advantage of steric protection .

Hybrid Structures with Additional Functional Groups

- Ethyl 2-(4-Acetylphenyl)-2-(1H-Indol-3-yl)Acetate : The incorporation of indole moieties (as in methyl 2-(4-acetylphenyl)-2-(1H-indol-3-yl)acetate) introduces π-π stacking interactions, which are critical in enantioselective catalysis and medicinal chemistry .

- Ethyl 2-((4-Chlorobenzoyl)Thio)Acetate: Thioester derivatives (e.g., ethyl 2-((4-chlorobenzoyl)thio)acetate) exhibit inhibitory activity against snake venom enzymes, demonstrating how sulfur substitution expands biological applications .

Key Data Tables

Table 2: Spectroscopic Data for Representative Compounds

Biological Activity

Ethyl 2-(4-acetylphenyl)acetate, also known as ethyl 4-acetylphenylacetate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 210.24 g/mol

The compound features an acetyl group attached to a phenyl ring, which is further connected to an ethyl acetate moiety. This structural configuration is significant for its interaction with biological targets.

Biological Activity

The biological activities of this compound have been explored in various studies, indicating its potential as an antimicrobial and anticancer agent. Below are some key findings:

Antimicrobial Activity

Research has shown that derivatives of acetophenone compounds exhibit antimicrobial properties. This compound has demonstrated effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound has significant antibacterial activity, comparable to standard antibiotics.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound and related compounds. The mechanism of action appears to involve:

- Induction of apoptosis in cancer cells

- Inhibition of cell proliferation

- Disruption of cell cycle progression

A notable study evaluated the cytotoxic effects on murine melanoma (B16F10) cells, revealing that the compound exhibits dose-dependent cytotoxicity with an IC value indicating substantial effectiveness against melanoma cells.

Case Studies

-

Study on Antimelanogenic Activity :

A study focused on synthesizing hydroxy-substituted derivatives of this compound aimed to evaluate their tyrosinase inhibitory activity. The results indicated that certain derivatives significantly inhibited tyrosinase activity, with one derivative showing an IC value of 0.0089 µM, outperforming standard kojic acid (IC = 16.69 µM) . -

Cytotoxicity Assessment :

In vitro experiments assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways associated with cancer progression.

- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to cell death.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, contributing to its anticancer properties.

Summary Table of Biological Activities

Q & A

Q. Basic: What are the established synthetic routes for ethyl 2-(4-acetylphenyl)acetate, and what reaction conditions optimize yield?

This compound is synthesized via palladium-catalyzed α-arylation of zinc enolates. A representative method involves reacting tert-butyl acetate derivatives with aryl halides under Pd(OAc)₂ catalysis, using ligands like Xantphos, in THF at 60°C. Optimal conditions yield 83% purity after silica gel chromatography (hexane/ethyl acetate = 80:20) . Alternative routes include condensation reactions, such as refluxing N-(4-acetylphenyl)-2-cyanoacetamide with arylidene ethyl acetate in ethanol under basic conditions (triethylamine catalyst), achieving yields up to 75% .

Notes

- All data derived from peer-reviewed journals (e.g., Acta Crystallographica) and PubChem .

Properties

IUPAC Name |

ethyl 2-(4-acetylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)8-10-4-6-11(7-5-10)9(2)13/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKWAZSTKGYKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934602 | |

| Record name | Ethyl (4-acetylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1528-42-3 | |

| Record name | Benzeneacetic acid, 4-acetyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1528-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-acetylphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (4-acetylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-acetylphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.